2-(2-Azidoethoxy)tetrahydropyran
Overview
Description
2-(2-Azidoethoxy)tetrahydropyran is a chemical compound that features a tetrahydropyran ring substituted with an azidoethoxy group
Mechanism of Action
Target of Action
The primary target of 2-(2-Azidoethoxy)tetrahydropyran is the sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) . SERCA is a known target for the development of novel therapeutics for rheumatoid arthritis .
Mode of Action
The compound interacts with its target, SERCA, through a binding mode that can be forecasted by computational investigations
Pharmacokinetics
The pharmacokinetic properties of this compound were assessed by predicting its drug-likeness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)tetrahydropyran typically involves the reaction of tetrahydropyran derivatives with azidoethoxy reagents. One common method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, which is reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine in the presence of dimethylformamide and diisopropylethylamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Reduction Reactions: Hydrogen gas and palladium catalysts are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Major Products
Substitution Reactions: Various substituted tetrahydropyran derivatives.
Reduction Reactions: Tetrahydropyran derivatives with an amine group.
Cycloaddition Reactions: Triazole-containing tetrahydropyran derivatives.
Scientific Research Applications
2-(2-Azidoethoxy)tetrahydropyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, particularly in the synthesis of biocompatible materials.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-Azidoethoxy)ethoxyethane: Similar structure with an additional ethoxy group.
2-(2-Azidoethoxy)ethoxyethanol: Similar structure with both ethoxy and hydroxyl groups.
Uniqueness
2-(2-Azidoethoxy)tetrahydropyran is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-azidoethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCTOALORWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733586 | |
Record name | 2-(2-Azidoethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835625-50-8 | |
Record name | 2-(2-Azidoethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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